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REACTION_CXSMILES
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[Li][CH2:2]CCC.C(N(C(C)C)C(C)C)(C)C.[CH:16]1([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17]1.IC>C1COCC1.O>[CH3:2][C:16]1([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17]1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
hexanes
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Quantity
|
242 mL
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Type
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reactant
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Smiles
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|
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Name
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|
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Quantity
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39.1 g
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)C(C)C
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Name
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|
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
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Name
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|
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Quantity
|
50 g
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Type
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reactant
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Smiles
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C1(CCCC1)C(=O)OCC
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Name
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|
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Quantity
|
150 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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|
Name
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|
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Quantity
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79.2 g
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Type
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reactant
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Smiles
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IC
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|
Name
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|
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Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
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|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at −78° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was warmed to RT
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Type
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STIRRING
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Details
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stirred overnight The mixture
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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|
Details
|
extracted with ethyl ether
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Type
|
WASH
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|
Details
|
The combined extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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|
Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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|
Details
|
concentrated in vacuo
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Reaction Time |
1 h |
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Name
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|
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Type
|
product
|
|
Smiles
|
CC1(CCCC1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47 g | |
| YIELD: PERCENTYIELD | 85% |
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |